6,9-Dichloro-benzo[c][1,8]naphthyridine
CAS No.:
Cat. No.: VC13854977
Molecular Formula: C12H6Cl2N2
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6Cl2N2 |
|---|---|
| Molecular Weight | 249.09 g/mol |
| IUPAC Name | 6,9-dichlorobenzo[c][1,8]naphthyridine |
| Standard InChI | InChI=1S/C12H6Cl2N2/c13-7-3-4-8-10(6-7)9-2-1-5-15-12(9)16-11(8)14/h1-6H |
| Standard InChI Key | GNPDZFQDYUPBRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C=C(C=CC3=C(N=C2N=C1)Cl)Cl |
Introduction
Structural and Chemical Identity
6,9-Dichloro-benzo[c] naphthyridine (molecular formula: C₁₂H₆Cl₂N₂) is a fused polycyclic aromatic system comprising a naphthyridine core (a bicyclic structure with two nitrogen atoms) annulated with a benzene ring. The chlorine substituents at positions 6 and 9 introduce electronic and steric effects that influence reactivity and intermolecular interactions. Comparative analysis with the parent compound, benzo[c] naphthyridin-6(5H)-one (PubChem CID: 12342815) , reveals that chlorination at these positions replaces hydroxyl or ketone functionalities, altering solubility and dipole moments.
Crystallographic data from related benzo[b] naphthyridin-4(1H)-ones demonstrate that substituents such as chlorine can induce torsional angles (e.g., -32.89° for a 2-chlorobenzyl group) , suggesting similar steric distortions in the 6,9-dichloro derivative. Bond lengths for C–Cl in analogous structures are approximately 1.736 Å , consistent with typical aryl chlorides.
Synthetic Methodologies
The synthesis of 6,9-dichloro-benzo[c] naphthyridine likely derives from methodologies developed for related naphthyridines. Key approaches include:
Domino Amination/Conjugate Addition
Zahid (2013) reported a Pd(PPh₃)₄-catalyzed domino amination/conjugate addition to construct benzo[b] naphthyridin-4(1H)-ones . Adapting this method, chlorinated precursors could undergo cyclization in DMF at 120°C with K₂CO₃ as a base. For example, 2-chloroquinoline derivatives might serve as starting materials, with chloro groups introduced via nucleophilic aromatic substitution or Ullmann coupling prior to cyclization.
Dehydrogenation and Oxidation
Takeuchi et al. (1998) synthesized benzo[b] naphthyridine via dehydrogenation of tetrahydro-1,9-diazaanthracene using palladium on charcoal . Applying similar conditions to a chlorinated intermediate could yield the 6,9-dichloro derivative. Post-synthetic oxidation with agents like m-chloroperbenzoic acid (m-CPBA) may further modify the electronic profile.
Physicochemical Properties
Computational and Experimental Challenges
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Regioselectivity: Introducing chlorine at specific positions requires directing groups or protecting strategies.
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Crystallization: Steric hindrance from chlorine may complicate crystal lattice formation, necessitating high-throughput screening.
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Toxicity: Metabolites of chlorinated aromatics require evaluation for hepatic or renal toxicity.
Future Directions
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Synthetic Optimization: Screening catalysts (e.g., CuI for Ullmann coupling) to improve yields.
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Biological Screening: Testing against Gram-positive bacteria and RNA viruses.
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Materials Science: Exploring use in organic semiconductors, where chlorine’s electron-withdrawing effects enhance charge transport.
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